Fluorescein dilaurate

Descripción

Propiedades

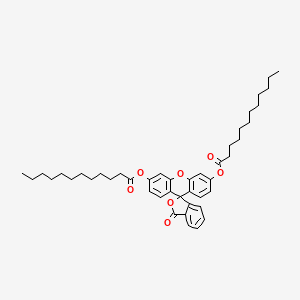

IUPAC Name |

(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGBGGRICZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223348 | |

| Record name | Fluorescein dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7308-90-9 | |

| Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Heart of Pancreatic Function: A Technical Guide to the Mechanism of Action of Fluorescein Dilaurate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Fluorescein (B123965) dilaurate. This guide details the core principles of its enzymatic cleavage, provides structured quantitative data, and outlines detailed experimental protocols for its application in assessing pancreatic exocrine function.

Fluorescein dilaurate stands as a pivotal tool in the non-invasive assessment of pancreatic lipase (B570770) and esterase activity. Its utility lies in its elegant and straightforward mechanism: the enzymatic hydrolysis of a non-fluorescent molecule into a highly fluorescent reporter. This guide delves into the specifics of this process, offering a valuable resource for those in the field of gastroenterology, diagnostics, and drug discovery.

Core Mechanism: Enzymatic Hydrolysis and Fluorescence Activation

This compound is a diester molecule composed of a fluorescein core with two laurate (dodecanoate) fatty acid chains attached via ester bonds. In its intact form, the molecule is non-fluorescent. The core principle of its action relies on the catalytic activity of pancreatic enzymes, primarily cholesterol ester hydrolase (also known as carboxyl ester lipase) and pancreatic lipase, which are secreted into the duodenum in response to a meal.[1]

These enzymes recognize and bind to the ester linkages of this compound. The hydrophobic laurate chains are accommodated within the enzyme's binding pocket, positioning the ester bond for cleavage at the active site. [cite: 1 (from previous step)] This enzymatic hydrolysis releases the two laurate molecules and, critically, the fluorescein molecule. The liberation of fluorescein from its esterified, non-fluorescent state results in a conformational change that allows it to become highly fluorescent. The intensity of the emitted fluorescence, when excited at its optimal wavelength, is directly proportional to the amount of fluorescein released and, therefore, to the activity of the pancreatic enzymes.

The process can be summarized as follows:

This compound (non-fluorescent) + 2 H₂O ---(Pancreatic Lipase/Esterase)--> Fluorescein (fluorescent) + 2 Lauric Acid

This straightforward mechanism forms the basis of a widely used clinical diagnostic tool, the Pancreolauryl Test (PLT), for assessing exocrine pancreatic insufficiency.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the enzymatic action and the typical workflow for an in vivo assessment.

Quantitative Data from Clinical Studies

The clinical utility of this compound is demonstrated in numerous studies assessing its sensitivity and specificity for diagnosing exocrine pancreatic insufficiency. The following tables summarize key quantitative findings.

| Study Focus | Patient Group | Sensitivity | Specificity | Reference |

| Chronic Pancreatitis | 44 patients with chronic pancreatitis vs. healthy controls | 86% | 100% | [2] |

| Chronic Pancreatitis | 44 patients with chronic pancreatitis vs. patients with other GI disorders | 86% | 78% | [2] |

| Chronic Pancreatitis | 87 patients with chronic pancreatitis | 87% | 97% | [3] |

| Pancreatic Exocrine Failure | Patients with pancreatic steatorrhea | 95% | 89% (vs. non-pancreatic steatorrhea) | [4] |

| General Pancreatic Function | 50 patients undergoing various pancreatic function tests | 75-77% | 39-60% | [5] |

Table 1: Sensitivity and Specificity of the this compound Test in Diagnosing Pancreatic Insufficiency.

| Parameter | Healthy Subjects (mean ± SD) | Cystic Fibrosis Patients (mean ± SD) | Reference |

| Fluorescein:Mannitol Ratio (Urine) | 57.3 ± 18.2 | 3.4 ± 1.4 | [6] (from previous step) |

| Peak Serum Fluorescein (µg/mL) | > 4.5 | < 4.5 | [2] |

| Urine T/K Ratio | > 20% | < 20% | [1] |

Table 2: Quantitative Parameters for Assessing Pancreatic Function using this compound.

Experimental Protocols

In Vivo Assessment of Exocrine Pancreatic Function (Pancreolauryl Test - PLT)

This protocol describes a common methodology for the PLT, a non-invasive test for pancreatic function.

1. Patient Preparation:

-

Patients should fast overnight.

-

Medications containing digestive enzymes or vitamins should be discontinued (B1498344) prior to the test.[7]

2. Test Day 1: this compound Administration

-

Morning: The patient consumes a standardized breakfast. A common standard meal consists of 40 g of wheat bread, 20 g of butter, and 200 mL of tea.[8]

-

Immediately following the meal, the patient ingests two capsules, each containing 0.25 mmol (174.25 mg) of this compound.[7]

-

Urine Collection: All urine is collected for a period of 10 hours following administration.[7]

-

Serum Collection (Alternative): Blood samples are taken before administration (baseline) and at timed intervals, typically 120, 150, 180, and 240 minutes post-ingestion.[8] To enhance pancreatic secretion, an intravenous injection of secretin (1 U/kg body weight) may be administered just before the test meal.[8]

3. Test Day 2: Control (Fluorescein Sodium Administration)

-

The procedure of Day 1 is repeated, but instead of this compound, the patient ingests a control capsule containing an equimolar amount of free fluorescein (e.g., 0.50 mmol Fluorescein Sodium).[7] This day serves to correct for individual variations in intestinal absorption, hepatic metabolism, and renal excretion of fluorescein.

4. Sample Analysis: Quantification of Fluorescein

-

Urine/Serum Preparation: Samples are appropriately diluted.

-

Measurement: The concentration of fluorescein in the urine or serum is determined by spectrofluorometry. The excitation wavelength for fluorescein is approximately 490 nm, and the emission wavelength is around 514-520 nm.

-

Calculation:

-

Urine Test: The result is typically expressed as a ratio of the amount of fluorescein excreted on Day 1 (Test) to the amount excreted on Day 2 (Control), known as the T/K ratio. A ratio of less than 20% is generally considered indicative of pancreatic insufficiency.[1]

-

Serum Test: The peak fluorescein concentration is determined. A peak concentration below 4.5 µg/mL is often used as a threshold for diagnosing pancreatic exocrine insufficiency.[2]

-

In Vitro Assay for Pancreatic Lipase/Esterase Activity

While a standardized, universally adopted protocol for an in vitro assay using this compound is not as well-defined as the in vivo test, the following provides a general framework based on principles of fluorescence-based enzyme assays.

1. Reagent Preparation:

-

Assay Buffer: A buffer with a pH in the optimal range for pancreatic lipase/esterase is required. For cholesterol ester hydrolase, maximal activity has been reported at pH 8.5.[9] A common buffer choice is Tris-HCl or sodium phosphate.

-

Substrate Stock Solution: Prepare a stock solution of this compound in an organic solvent such as ethanol (B145695) or acetone, as it has low aqueous solubility.

-

Enzyme Solution: Prepare a solution of pancreatic lipase or cholesterol ester hydrolase of known concentration in the assay buffer.

2. Assay Procedure:

-

In a 96-well microplate or a cuvette, add the assay buffer.

-

Add the enzyme solution to the buffer.

-

To initiate the reaction, add a small volume of the this compound stock solution. The final concentration of the substrate should be varied to determine enzyme kinetics.

-

The reaction mixture is incubated at a constant temperature, typically 37°C.

-

The increase in fluorescence is monitored over time using a fluorometer with excitation at ~490 nm and emission at ~515 nm.

3. Data Analysis:

-

The initial rate of the reaction (V₀) is calculated from the linear portion of the fluorescence versus time plot.

Conclusion

This compound operates on a clear and reliable mechanism of enzymatic hydrolysis, making it a valuable probe for assessing exocrine pancreatic function. The in vivo Pancreolauryl test, in particular, is a well-established diagnostic tool with documented clinical utility. While in vitro applications are less standardized, the principles of fluorescence-based enzyme kinetics provide a solid foundation for further research and development in this area. This guide provides a comprehensive overview for professionals seeking to utilize or better understand the action of this important diagnostic agent.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. This compound serum test: a rapid tubeless pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The this compound serum test following metoclopramide and secretin stimulation for evaluating pancreatic function. Contribution to the diagnosis of chronic pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--tubeless test for pancreatic exocrine failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound test of exocrine pancreatic function in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcp.bmj.com [jcp.bmj.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Fluorescein Dilaurate from Resorcinol and Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorescein (B123965) dilaurate, a valuable fluorogenic substrate, starting from the foundational reagents resorcinol (B1680541) and phthalic anhydride (B1165640). The synthesis is a two-step process, beginning with the classic preparation of the fluorescein core, followed by its esterification with lauric acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis and its applications.

Overview of the Synthesis Pathway

The synthesis of fluorescein dilaurate is accomplished in two primary stages:

Stage 1: Synthesis of Fluorescein. This stage involves the Friedel-Crafts acylation of resorcinol with phthalic anhydride in the presence of a dehydrating acid catalyst to form the xanthene core of fluorescein.

Stage 2: Esterification to this compound. The phenolic hydroxyl groups of the synthesized fluorescein are then esterified using lauroyl chloride, yielding the non-fluorescent this compound. The fluorescence is quenched due to the lactone form of the molecule. This property is exploited in various assays where enzymatic cleavage of the laurate esters restores the fluorescent properties of fluorescein.

Experimental Protocols

Stage 1: Synthesis of Fluorescein from Resorcinol and Phthalic Anhydride

This procedure is based on the acid-catalyzed condensation of resorcinol and phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid or anhydrous zinc chloride

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Acetone

-

Diethyl ether

Procedure:

-

Reaction Setup: In a fume hood, combine phthalic anhydride and resorcinol in a 1:2 molar ratio in a round-bottom flask or a large test tube.[1][2]

-

Catalyst Addition: Carefully add a catalytic amount of a dehydrating agent. Options include concentrated sulfuric acid or anhydrous zinc chloride.[1][2] For instance, for a mixture of 0.2 g of phthalic anhydride and 0.3 g of resorcinol, 6 drops of 2M H₂SO₄ can be used.

-

Heating: Heat the mixture in an oil bath to a temperature between 180°C and 200°C for approximately 30 minutes.[3] The mixture will become a viscous, dark red solid.[2]

-

Work-up and Purification:

-

Allow the reaction mixture to cool.

-

Dissolve the crude product in a dilute sodium hydroxide solution. This converts fluorescein to its water-soluble disodium (B8443419) salt.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude fluorescein.

-

Filter the precipitate, wash with water, and dry.

-

For further purification, the crude product can be dissolved in acetone, and the solvent evaporated to yield an orange residue. This residue is then dissolved in a mixture of diethyl ether and a small amount of water. The organic layer is washed with water and a saturated sodium chloride solution, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield purified fluorescein as an orange-red powder.[3]

-

Stage 2: Synthesis of this compound

This stage involves the esterification of the phenolic hydroxyl groups of fluorescein. The use of lauroyl chloride in the presence of a base like pyridine (B92270) is a common method for such esterifications.

Materials:

-

Fluorescein (synthesized in Stage 1)

-

Lauroyl chloride

-

Pyridine or triethylamine (B128534) (as a base and catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve fluorescein in an anhydrous solvent such as dichloromethane.

-

Base Addition: Add at least two equivalents of a base, such as pyridine or triethylamine, to the solution.

-

Acylation: Cool the mixture in an ice bath. Slowly add at least two equivalents of lauroyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitoring by TLC is recommended).

-

Work-up and Purification:

-

Quench the reaction by adding a dilute hydrochloric acid solution.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white to off-white powder.[4][5]

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis of fluorescein and its dilaurate derivative.

Table 1: Synthesis of Fluorescein

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 1 part (by mole) | [1] |

| Resorcinol | 2 parts (by mole) | [1] |

| Catalyst | Conc. H₂SO₄ or ZnCl₂ | [1][2] |

| Reaction Temperature | 180-200 °C | [2][3] |

| Reaction Time | ~30 minutes | [3] |

| Appearance | Orange-red powder | [2] |

| Yield | ~30-36% (reported) | [1] |

| Melting Point | 314-316 °C | [2] |

Table 2: Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄₄H₅₆O₇ | [6] |

| Molecular Weight | 696.91 g/mol | [6] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | 83 °C | [5] |

| Solubility | Soluble in ethanol | [5] |

| Purity (HPCE) | ≥97.0% | |

| Fluorescence (as substrate) | λex 490 nm; λem 514 nm (in 0.1 M Tris pH 8.0 with esterase) | [5] |

Visualization of Workflows

The following diagrams illustrate the synthesis workflow and a key application of this compound.

Applications in Research and Drug Development

This compound is a valuable tool for researchers, particularly in the following areas:

-

Enzyme Assays: It serves as a fluorogenic substrate for lipases and esterases. The non-fluorescent nature of the intact molecule and the release of highly fluorescent fluorescein upon enzymatic cleavage allow for sensitive and continuous monitoring of enzyme activity.

-

Drug Delivery Systems: The lipophilic nature of the laurate chains can be utilized in the design of drug delivery vehicles. The release of a cargo can be potentially monitored by the enzymatic cleavage of the ester bonds and the subsequent appearance of fluorescence.

-

Cellular Imaging: As a lipophilic molecule, this compound can be used to study lipid metabolism and transport in live cells.

Conclusion

The synthesis of this compound from resorcinol and phthalic anhydride is a well-established two-stage process that provides a versatile tool for biochemical assays and drug delivery research. Careful control of reaction conditions and thorough purification are essential to obtain a high-purity product suitable for these sensitive applications. The methodologies and data presented in this guide offer a solid foundation for the successful synthesis and application of this important fluorogenic compound.

References

The Photophysical Profile of Fluorescein Dilaurate: A Technical Guide for Researchers

An In-depth Examination of a Fluorogenic Substrate for Enzymatic Activity and Drug Delivery Monitoring

Fluorescein (B123965) dilaurate is a lipophilic derivative of the highly fluorescent xanthene dye, fluorescein. In its intact form, it is a non-fluorescent molecule, a property that makes it an excellent fluorogenic substrate for detecting enzymatic activity.[1] Upon hydrolysis by specific enzymes, such as esterases and lipases, the fluorescent parent molecule, fluorescein, is released. This "turn-on" fluorescent signaling is the cornerstone of its application in various biochemical assays and advanced drug delivery systems. This technical guide provides a comprehensive overview of the photophysical properties of Fluorescein dilaurate, both in its intact and hydrolyzed states, detailed experimental protocols for its use, and conceptual workflows for its application in research and development.

Core Photophysical Characteristics

The defining photophysical characteristic of this compound is its conversion from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage.

Intact this compound: The "Off" State

In its esterified form, the hydroxyl groups of fluorescein are capped with laurate chains, which disrupts the electronic conjugation responsible for its fluorescence. Consequently, intact this compound is essentially non-fluorescent. While exhaustive quantitative data for the intact molecule is not extensively reported in the literature, its fluorescence quantum yield and lifetime are considered to be negligible.

Hydrolyzed this compound: The "On" State

Upon enzymatic hydrolysis, fluorescein is liberated, and its well-characterized, vibrant fluorescence is restored. The photophysical properties of the hydrolyzed product are therefore those of fluorescein, which are highly dependent on the local environment, particularly pH.

Table 1: Quantitative Photophysical Properties of Intact and Hydrolyzed this compound

| Property | Intact this compound | Hydrolyzed this compound (Fluorescein) |

| Absorption Maximum (λ_abs_ max) | Not reported (presumed to be in the UV region) | ~490 nm (in 0.1 M Tris pH 8.0)[2] |

| Emission Maximum (λ_em_ max) | Non-fluorescent | ~514 nm (in 0.1 M Tris pH 8.0)[2] |

| Molar Extinction Coefficient (ε) | Not reported | ~92,300 cm⁻¹M⁻¹ at ~500 nm (in basic ethanol)[3] |

| Fluorescence Quantum Yield (Φ_f_) | Negligible[1] | 0.925 ± 0.015 (in 0.1 N NaOH) |

| Fluorescence Lifetime (τ_f_) | Not reported | ~4 ns (pH dependent)[4][5] |

Key Applications and Experimental Protocols

This compound's utility as a fluorogenic substrate is primarily leveraged in assays for detecting and quantifying esterase and lipase (B570770) activity.

Enzymatic Activity Assays

This compound serves as a substrate in various enzymatic assays, including the well-established Pancreolauryl Test™ for assessing pancreatic exocrine insufficiency.[6][7][8]

This protocol provides a general framework for measuring lipase activity in a 96-well plate format.

Materials:

-

This compound stock solution (e.g., in ethanol)

-

Enzyme source (e.g., purified lipase, cell lysate, or biological fluid)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[2]

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~514 nm)

-

Fluorescein standard for calibration

Procedure:

-

Prepare Fluorescein Standard Curve:

-

Prepare a series of dilutions of fluorescein in assay buffer in the microplate.

-

Include a blank well with only assay buffer.

-

Measure the fluorescence intensity of the standards to generate a calibration curve.

-

-

Prepare Reaction Wells:

-

Add a known volume of assay buffer to each well.

-

Add the enzyme source to the sample wells. For negative controls, add buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add a specific volume of the this compound stock solution to all wells to initiate the enzymatic reaction.

-

The final concentration of the substrate should be optimized for the specific enzyme and conditions.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and begin kinetic measurements of fluorescence intensity at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of fluorescein production from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence increase to the rate of substrate hydrolysis using the fluorescein standard curve.

-

Monitoring Drug Release

The principle of enzymatic activation of this compound can be adapted for designing and monitoring drug delivery systems. In this paradigm, a therapeutic agent is conjugated to a carrier via a linker that can be cleaved by a specific enzyme. This compound can be co-encapsulated or conjugated to the same carrier to act as a reporter for drug release.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. adipogen.com [adipogen.com]

- 3. omlc.org [omlc.org]

- 4. Fluorescein - Wikipedia [en.wikipedia.org]

- 5. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. pancreatolauryl test | Taber's Medical Dictionary [nursing.unboundmedicine.com]

- 8. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorescent Journey of Fluorescein Dilaurate: A Technical Guide to its Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) dilaurate (FD) stands as a pivotal tool in various scientific domains, primarily as a fluorogenic substrate for detecting enzymatic activity. Its utility, however, is not intrinsic but rather a consequence of a chemical transformation that unlocks the potent fluorescence of its core structure. This technical guide delves into the nuanced photophysical properties of Fluorescein dilaurate, focusing on its quantum yield and fluorescence lifetime, which are critical parameters for the quantitative interpretation of experimental data.

From Non-Fluorescent Precursor to Bright Emitter: The Activation of this compound

This compound, in its native state, is a non-fluorescent molecule. The two laurate ester groups attached to the fluorescein core effectively quench its fluorescence. The emergence of a fluorescent signal is contingent upon the hydrolytic cleavage of these ester bonds, a reaction most commonly catalyzed by enzymes such as esterases and lipases. This process yields the highly fluorescent molecule, fluorescein.

Therefore, the quantum yield and fluorescence lifetime attributed to this compound are, in fact, the photophysical properties of the resulting fluorescein molecule within the specific experimental environment. Factors such as pH, solvent polarity, and temperature can significantly influence these parameters.

Figure 1. Enzymatic activation of this compound.

Quantitative Photophysical Data

The quantum yield (Φ) of a fluorophore is a measure of the efficiency of photon emission after photon absorption. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The following table summarizes the reported quantum yield and fluorescence lifetime values for fluorescein, the fluorescent product of this compound hydrolysis, under various conditions.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | 0.95 | 0.1 M NaOH[1] |

| 0.92 | 0.01 M NaOH[1] | |

| 0.79 | Ethanol[1][2] | |

| Fluorescence Lifetime (τ) | ~4.0 ns | Phosphate-Buffered Saline (PBS)[3][4] |

Note: The quantum yield and fluorescence lifetime of the fluorescein product are highly dependent on the local microenvironment. It is crucial to consider the specific buffer, pH, and presence of potential quenchers in your experimental setup.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of the fluorescein generated from FD hydrolysis is paramount for robust experimental design and data interpretation.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the relative fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.

Figure 2. Workflow for relative quantum yield measurement.

Detailed Methodology:

-

Standard and Sample Preparation: Prepare a stock solution of a suitable fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).[1] Prepare a solution of this compound that has been fully hydrolyzed by the enzyme of interest in the same solvent as the standard. Create a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all standard and sample dilutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all standard and sample dilutions at the chosen excitation wavelength. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

-

Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients (slopes) of the linear plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.[1]

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

References

Solubility of Fluorescein Dilaurate in Ethanol and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of fluorescein (B123965) dilaurate in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this fluorogenic substrate is critical for its effective use in various applications, including enzyme activity assays and cell-based studies. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization for a typical application.

Quantitative Solubility Data

The solubility of fluorescein dilaurate in ethanol and DMSO has been reported in the literature. The available quantitative data is summarized in the table below for easy comparison. It is important to note that achieving the stated solubility may require specific physical methods.

| Solvent | Reported Solubility | Conditions |

| Ethanol | 5 mg/mL (7.17 mM) | Ultrasonic and warming and heat to 60°C required.[1] |

| DMSO | 5 mg/mL (7.17 mM) | Ultrasonic and warming and heat to 60°C required.[1] |

Qualitative assessments also indicate that this compound is soluble in both ethanol[2] and DMSO. For optimal results, particularly with DMSO, it is recommended to use a fresh, non-hygroscopic solvent, as absorbed moisture can significantly impact the solubility of the product.[1]

Experimental Protocol: Determination of Saturation Solubility

While a specific, standardized protocol for determining the solubility of this compound was not explicitly found in the reviewed literature, a reliable and widely accepted method based on the saturation shake-flask technique can be employed. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of this compound in ethanol and DMSO at a specified temperature.

Materials:

-

This compound (solid)

-

Ethanol (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent (ethanol or DMSO). The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

-

Equilibration:

-

Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance or fluorescence of the diluted solution using the spectrophotometer. The excitation and emission maxima for fluorescein, the product of enzymatic hydrolysis of this compound, are approximately 490 nm and 514 nm, respectively, in 0.1 M Tris pH 8.0.

-

-

Calculation of Solubility:

-

Use a pre-established calibration curve of known this compound concentrations versus absorbance/fluorescence to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the saturation solubility of this compound in the specific solvent at the tested temperature.

-

Application Workflow: Enzyme Activity Assay

This compound is a fluorogenic substrate widely used to measure the activity of esterases and lipases. The following diagram illustrates a typical experimental workflow for such an assay.

Caption: Workflow for an enzyme activity assay using this compound.

This workflow demonstrates the key steps from reagent preparation to data analysis. The non-fluorescent this compound is hydrolyzed by the enzyme, releasing fluorescein, which results in a measurable increase in fluorescence. This change in fluorescence is directly proportional to the enzyme's activity.

References

Understanding the Esterase-Mediated Hydrolysis of Fluorescein Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dilaurate (FDL) is a fluorogenic substrate utilized in the detection and quantification of esterase and lipase (B570770) activity. This non-fluorescent molecule, upon enzymatic hydrolysis, yields the highly fluorescent compound fluorescein, providing a sensitive and continuous method for monitoring enzyme kinetics. The lipophilic nature of the laurate ester groups facilitates its interaction with lipolytic enzymes, making it a particularly useful tool in various research and diagnostic applications, including drug metabolism studies and pancreatic function tests. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation related to the esterase-mediated hydrolysis of Fluorescein dilaurate.

Principle of the Assay

The core of the assay lies in the enzymatic cleavage of the two laurate ester bonds from the fluorescein backbone by esterases or lipases. In its esterified form, fluorescein is locked in a non-fluorescent lactone ring structure. The hydrolysis of the ester linkages liberates the fluorescein molecule, which, at a suitable pH, adopts a quinoid structure that is intensely fluorescent. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

The enzymatic reaction can be summarized as follows:

This compound (non-fluorescent) + 2 H₂O ---(Esterase/Lipase)--> Fluorescein (fluorescent) + 2 Lauric Acid

Data Presentation: Comparative Analysis of Fluorogenic Substrates

While specific kinetic data for this compound across a wide range of esterases is not extensively documented in publicly available literature, its utility can be understood through comparative data with other fluorogenic substrates. Research has indicated that this compound is a superior substrate for lipase assays compared to other fluorescein esters like fluorescein dibutyrate, owing to a higher rate of hydrolysis and a more favorable Michaelis constant (Km)[1]. For context, kinetic parameters for the hydrolysis of a similar substrate, carboxyfluorescein diacetate (cFDA), by intracellular esterases from Saccharomyces cerevisiae are presented below.

| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Carboxyfluorescein Diacetate (cFDA) | Saccharomyces cerevisiae intracellular esterases | 0.29 | 12.3 | [2][3] |

| This compound (FDL) | Various Esterases/Lipases | Data not extensively available, but noted to have a "better Km value" than fluorescein dibutyrate for lipase. | Data not extensively available, but noted to have a "higher rate of hydrolysis" than fluorescein dibutyrate for lipase. | [1] |

Note: The kinetic parameters for cFDA are provided as a reference to indicate a potential order of magnitude for FDL hydrolysis. Actual values for FDL will vary depending on the specific enzyme, pH, temperature, and other assay conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric esterase/lipase assay using this compound. This protocol is based on established methods for similar fluorogenic esterase substrates and should be optimized for the specific enzyme and experimental setup.

Materials

-

This compound (FDL)

-

Esterase or lipase enzyme of interest

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)

-

Solvent for FDL stock solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~514 nm

-

Fluorescein sodium salt (for standard curve)

Preparation of Reagents

-

FDL Stock Solution: Prepare a stock solution of FDL (e.g., 10 mM) in DMSO. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme solution on ice.

-

Fluorescein Standard Curve: Prepare a series of dilutions of fluorescein sodium salt in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.

Assay Procedure

-

Substrate Preparation: Dilute the FDL stock solution to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid enzyme inhibition.

-

Assay Setup: To each well of a 96-well black microplate, add the diluted FDL substrate solution. Include control wells containing the substrate solution without the enzyme to measure the rate of spontaneous hydrolysis.

-

Initiation of Reaction: Add the enzyme working solution to the wells to initiate the reaction. The final volume in each well should be consistent.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 514 nm.

-

Data Analysis:

-

Subtract the rate of fluorescence increase in the no-enzyme control wells from the rate observed in the enzyme-containing wells to correct for spontaneous substrate hydrolysis.

-

Convert the rate of change in relative fluorescence units (RFU/min) to the rate of product formation (moles/min) using the fluorescein standard curve.

-

Enzyme activity can be expressed in units such as µmol of fluorescein produced per minute per mg of enzyme (µmol/min/mg).

-

For determining kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of FDL, and the initial reaction velocities plotted against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation.

-

Mandatory Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent Fluorescein.

Experimental Workflow for Esterase Activity Assay

Caption: Workflow for measuring esterase activity using this compound.

Applications in Drug Development

The measurement of esterase activity is crucial in several areas of drug development:

-

Prodrug Activation: Many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient. FDL-based assays can be used to study the activity of these esterases in relevant biological matrices (e.g., liver microsomes, plasma).

-

Drug Metabolism and Stability: Understanding the susceptibility of an ester-containing drug candidate to hydrolysis by esterases is a key component of metabolic stability profiling.

-

High-Throughput Screening: The fluorogenic nature of the FDL assay makes it amenable to high-throughput screening for the identification of inhibitors or activators of specific esterases.

Conclusion

The esterase-mediated hydrolysis of this compound provides a sensitive and reliable method for quantifying the activity of esterases and lipases. While a comprehensive database of kinetic parameters for FDL with various enzymes is still developing, its demonstrated advantages over other fluorogenic substrates make it a valuable tool for researchers, scientists, and drug development professionals. The provided experimental framework offers a solid starting point for the implementation of this assay in a variety of research and development settings. As with any enzymatic assay, careful optimization of reaction conditions is paramount to obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Dilaurate (CAS 7308-90-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Fluorescein (B123965) dilaurate (CAS 7308-90-9), a versatile fluorogenic substrate with significant applications in enzymatic assays and diagnostics. This document details its physicochemical characteristics, mechanism of action, and provides a representative experimental protocol for its use in lipase (B570770) activity assays.

Core Properties and Specifications

Fluorescein dilaurate is a non-fluorescent derivative of fluorescein, an intensely fluorescent dye. The esterification of fluorescein with two laurate chains renders the molecule lipophilic and quenches its fluorescence. Enzymatic hydrolysis of the laurate esters by lipases or esterases releases the fluorescein molecule, resulting in a measurable increase in fluorescence. This "turn-on" fluorescent property makes it a highly sensitive substrate for detecting and quantifying lipolytic enzyme activity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7308-90-9 | [1][2][3] |

| Molecular Formula | C₄₄H₅₆O₇ | [1][2] |

| Molecular Weight | 696.91 g/mol | [1][2] |

| Appearance | White to off-white powder | [2][4] |

| Melting Point | 83 °C | [5] |

| Purity | ≥97% | [2] |

Solubility

This compound's lipophilic nature dictates its solubility in organic solvents, while it remains poorly soluble in aqueous solutions. This property is critical for the design of in vitro assays, often requiring the use of detergents or co-solvents to achieve a stable substrate emulsion.

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [4][5] |

| DMSO | 5 mg/mL (7.17 mM) with sonication and warming to 60°C | [4] |

Spectral Properties

The utility of this compound as a fluorogenic substrate is defined by its distinct excitation and emission wavelengths upon enzymatic cleavage to fluorescein.

| Spectral Property | Wavelength (nm) | Conditions | Reference |

| Excitation (λex) | ~490 nm | 0.1 M Tris, pH 8.0 (post-esterase activity) | |

| Emission (λem) | ~514 nm | 0.1 M Tris, pH 8.0 (post-esterase activity) |

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of this compound in enzymatic assays is its conversion from a non-fluorescent to a highly fluorescent molecule. This process is catalyzed by lipases or esterases.

Caption: Enzymatic cleavage of this compound.

As depicted, the lipase or esterase enzyme hydrolyzes the two ester bonds connecting the laurate chains to the fluorescein core. This reaction releases two molecules of lauric acid and the highly fluorescent fluorescein molecule. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.

Experimental Protocols: In Vitro Lipase Activity Assay

Disclaimer: This is a generalized protocol and requires optimization for specific lipases, sample types, and laboratory instrumentation.

Reagents and Materials

-

This compound stock solution: Prepare a 1-10 mM stock solution in DMSO or ethanol. Store protected from light at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing a detergent to emulsify the substrate. Common choices include 0.5% Triton X-100 or 0.0125% Zwittergent. The optimal pH and detergent concentration should be determined empirically for the specific lipase being studied.

-

Lipase Standard: A purified lipase of known activity for generating a standard curve.

-

Enzyme Samples: Purified enzyme, cell lysates, or other biological samples containing lipase activity.

-

96-well black microplate: For minimizing background fluorescence.

-

Fluorescence microplate reader: Capable of excitation at ~490 nm and emission detection at ~514 nm.

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined through substrate titration experiments but a starting point of 10-100 µM is common for fluorogenic lipase assays. Vortex vigorously to ensure a uniform emulsion.

-

Set up the Assay Plate:

-

Blank: Add assay buffer only.

-

Negative Control: Add assay buffer and the enzyme sample that has been heat-inactivated.

-

Positive Control/Standard Curve: Add known concentrations of the lipase standard to the assay buffer.

-

Samples: Add the experimental samples containing the unknown lipase activity.

-

-

Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

Data Analysis

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

For kinetic assays, determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

-

Generate a standard curve by plotting the reaction rate against the known concentrations of the lipase standard.

-

Determine the lipase activity in the experimental samples by interpolating their reaction rates on the standard curve.

Caption: A generalized workflow for a fluorometric lipase assay.

Applications in Research and Development

This compound's properties make it a valuable tool in various research and development contexts:

-

Enzyme Characterization: Studying the kinetics and inhibition of lipases and esterases.

-

High-Throughput Screening: Screening for novel lipase inhibitors or activators in drug discovery programs.

-

Diagnostic Development: As demonstrated by the Pancreolauryl test, it can be used to develop diagnostic assays for diseases associated with pancreatic insufficiency.[1]

-

Cellular Imaging: Its non-toxic nature and the ability to be hydrolyzed intracellularly suggest potential applications in live-cell imaging to monitor lipolytic activity.[6]

Storage and Stability

For long-term storage, this compound should be kept at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[2] Stock solutions in organic solvents should also be stored at -20°C or -80°C and protected from light; they are typically stable for at least one to six months.[4]

This technical guide provides a foundational understanding of this compound (CAS 7308-90-9). Researchers are encouraged to use this information as a starting point and to perform the necessary optimizations for their specific experimental needs.

References

- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric method for measuring serum lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]

The Non-Toxic Profile of Fluorescein Dilaurate for In Vivo Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dilaurate (FDL) is a lipophilic derivative of the widely used fluorescent dye, fluorescein. It is frequently employed as a substrate for enzymatic assays and as a tracer in various biological studies. A critical consideration for its application in living organisms is its toxicological profile. This technical guide provides an in-depth analysis of the non-toxic nature of Fluorescein Dilaurate for in vivo studies, drawing upon available data for FDL and its hydrolysis product, fluorescein. The information presented herein is intended to assist researchers in designing and executing safe and effective in vivo experiments.

Core Concept: Hydrolysis-Based Safety Profile

The toxicological assessment of this compound in vivo is intrinsically linked to its metabolic fate. FDL is a non-fluorescent molecule that, upon enzymatic or chemical hydrolysis, cleaves into lauric acid and the highly fluorescent molecule, fluorescein. Therefore, the safety profile of FDL is largely determined by the well-characterized toxicology of fluorescein.

Signaling Pathway of FDL Hydrolysis and Fluorescence

The conversion of FDL to fluorescein is a straightforward enzymatic process, primarily mediated by esterases. This process is fundamental to its application as a fluorescent probe.

Caption: Hydrolysis of this compound by esterases.

Toxicological Data

While specific in vivo toxicity studies for this compound are limited in publicly available literature, extensive data exists for its hydrolysis product, fluorescein. This data provides a conservative basis for evaluating the safety of FDL, as it represents the systemic exposure following complete metabolism.

Acute Toxicity Data for Fluorescein

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single exposure. The median lethal dose (LD50) is a common metric from these studies.

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Mouse | Oral | 4470 - 4738 | [1] |

| Rat | Oral | 4738 - 6720 | [1] |

| Mouse | Intravenous | ≥ 800 | [2] |

| Dog | Intravenous | ≥ 800 |

Repeated Dose Toxicity Data for Fluorescein

Repeated dose toxicity studies assess the effects of a substance following prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

| Species | Duration | Route of Administration | NOAEL (mg/kg bw/day) | Observed Effects at Higher Doses | Reference |

| Rat | 14 days | Oral Gavage | 500 | Mortality and discolouration of small intestines at 1500 mg/kg bw/day.[1] | [1] |

| Rabbit | 14 days | Oral Gavage | 250 | No effects on body weight, body weight gain, or gross pathology observed up to this dose.[1] | [1] |

| Dog | 28 days | Intravenous | > 100 | Toxic IV dose appeared to be greater than 100 mg/kg. |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

For diagnostic agents intended for single use, extensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are often not conducted for the specific formulation. However, available information for fluorescein suggests a low potential for these long-term toxicities.

-

Genotoxicity: Fluorescein has largely shown negative results in in vitro and in vivo genotoxicity assays.[1]

-

Carcinogenicity: The carcinogenic potential of fluorescein has not been formally evaluated in long-term studies.

-

Reproductive and Developmental Toxicity: Animal studies on fluorescein in rats and rabbits did not show teratogenic effects, although the studies had some limitations compared to modern guidelines. No effects on fertility have been reported.

Experimental Protocols for In Vivo Studies

The following sections provide generalized experimental workflows for assessing the toxicity of a substance like this compound in vivo. These are based on standard toxicological testing guidelines.

Acute Oral Toxicity Study Workflow

A typical workflow for an acute oral toxicity study, such as one following OECD Test Guideline 420 (Fixed Dose Procedure), is outlined below.

Caption: Workflow for an acute oral toxicity study.

Methodology for Acute Oral Toxicity Study:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing to promote absorption.

-

Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., corn oil). The concentration is calculated based on the desired dose level (mg/kg body weight).

-

Administration: The test substance is administered as a single dose by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Histopathology: Organs and tissues are collected, preserved, and examined microscopically for any treatment-related changes.

Intravenous Administration and Observation Workflow

For applications requiring intravenous delivery, the experimental workflow would be adapted accordingly.

References

A Technical Guide to the pH-Dependent Fluorescence of Fluorescein Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) and its derivatives are among the most widely utilized fluorescent probes in biological and pharmaceutical research.[1][2] Their utility stems from a combination of high fluorescence quantum yields, excellent photostability, and, most notably, a reversible fluorescence intensity that is highly sensitive to the pH of the local environment.[1][] This guide provides an in-depth overview of the core principles governing this pH dependency, quantitative data for key derivatives, and detailed experimental protocols for its characterization.

Core Mechanism of pH-Dependent Fluorescence

The fluorescence of fluorescein is intricately linked to its molecular structure, which exists in several ionic forms depending on the ambient pH.[1][4] The key functional groups responsible for this behavior are a carboxylic acid and a phenol (B47542) group.[4][5] The equilibrium between these forms dictates the molecule's ability to absorb and emit light.

In highly alkaline solutions (pH > 8), fluorescein exists predominantly as a dianion , where both the carboxylic acid and phenol groups are deprotonated.[1][5][6] This dianionic form possesses a highly conjugated quinonoid structure, which is responsible for its strong absorption of blue light (around 490 nm) and intense green fluorescence emission (around 515 nm).[1][6][7] The fluorescence quantum yield of the dianion is exceptionally high, approaching 0.95.[1][5]

As the pH decreases, the phenol group becomes protonated (pKa ~6.4), forming the monoanion .[1][4][5] This structural change disrupts the conjugation, leading to a blue-shift in the absorption maximum and a dramatic reduction in fluorescence intensity.[1][5][7] Further acidification protonates the carboxylic acid group (pKa ~4.3) to form the neutral, non-fluorescent lactone species, and finally a cationic form at very low pH (pKa ~2.1), which is also non-fluorescent when excited at 490 nm.[4][5][8]

Therefore, the observed pH-dependent fluorescence is a direct consequence of the equilibrium shifting from the highly fluorescent dianion at alkaline/neutral pH to the weakly fluorescent or non-fluorescent monoanionic and neutral forms at acidic pH.[1][5]

Quantitative Data for Common Fluorescein Derivatives

Substitutions on the core fluorescein structure can alter its spectral properties and, critically, its pKa value. This allows for the selection of a specific derivative best suited for monitoring pH within a particular physiological range. For example, electron-withdrawing groups like fluorine (as in Oregon Green) lower the pKa, making the probe more sensitive to acidic environments, while electron-donating groups (as in 2′,7′-diethylfluorescein) can increase the pKa.[7][9][10]

| Derivative | pKa | λex (max, high pH) (nm) | λem (max, high pH) (nm) | Quantum Yield (ΦF) | Key Features |

| Fluorescein | ~6.4 | ~490 | ~515 | ~0.93 | General purpose pH indicator.[1][][5] |

| FITC (Fluorescein isothiocyanate) | ~6.4 | ~492 | ~519 | ~0.75 | Amine-reactive; for labeling proteins.[1][] |

| FAM (Carboxyfluorescein) | ~6.2 | ~492 | ~518 | High | Amine-reactive; stable products.[] |

| BCECF (2′,7′-bis-(carboxyethyl)fluorescein) | ~7.0 | ~505 / 440 | ~535 | High | pKa near physiological pH; ratiometric imaging possible.[1] |

| Oregon Green™ 488 | ~4.7 | ~496 | ~524 | ~0.92 | Lower pKa for acidic organelles; more photostable.[1][7] |

| 2′,7′-Diethylfluorescein (DEF) | ~6.6 | ~500 | ~525 | High | Higher pKa for optimizing binding assays near neutral pH.[10] |

Note: Spectral properties and pKa values can vary slightly depending on buffer conditions, ionic strength, and conjugation to other molecules.

Experimental Protocol: Measuring pH-Dependent Fluorescence

This section outlines a general methodology for characterizing the pH-dependent fluorescence of a fluorescein derivative and determining its pKa.

3.1. Materials and Reagents

-

Fluorophore Stock Solution: 1-10 mM stock solution of the fluorescein derivative in dimethyl sulfoxide (B87167) (DMSO). Store protected from light.

-

Buffer System: A series of buffers covering a wide pH range (e.g., pH 4 to 10). A universal buffer (e.g., citrate-phosphate-borate) can be used, or a set of distinct buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10).

-

Instrumentation: A fluorescence spectrophotometer or plate reader capable of controlling excitation and emission wavelengths.

-

pH Meter: Calibrated pH meter for accurate buffer pH measurement.

-

Consumables: Quartz cuvettes or microplates suitable for fluorescence measurements.

3.2. Experimental Workflow

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein Dilaurate: Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) dilaurate, a fluorogenic substrate crucial for enzymatic assays in various research and diagnostic applications. This document details its commercial availability, purity standards, and provides detailed experimental protocols for its use.

Commercial Sources and Purity of Fluorescein Dilaurate

This compound is available from a range of reputable chemical suppliers. The purity of the compound is a critical factor for reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE) are common methods used to assess purity. While most suppliers offer a purity of ≥97%, it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for precise purity data and information on potential impurities.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | ≥97.0% | HPCE | 7308-90-9 |

| Chem-Impex | ≥97% | Not Specified | 7308-90-9[1] |

| Chemodex | ≥97% | NMR | 7308-90-9[2] |

| AdipoGen Life Sciences | ≥97% | NMR | 7308-90-9[3] |

| MedChemExpress | >97% | HPLC | 7308-90-9[4] |

| MedKoo Biosciences | >97% | Not Specified | 7308-90-9[4] |

Note: This table is not exhaustive and represents a selection of commercially available sources. Researchers should always verify the specifications from their chosen supplier.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₄H₅₆O₇[1] |

| Molecular Weight | 696.91 g/mol [1] |

| Appearance | White to off-white powder[1][2] |

| Solubility | Soluble in ethanol (B145695) and DMSO[4][5] |

| Fluorescence | λex ~490 nm; λem ~514 nm (in 0.1 M Tris, pH 8.0, after enzymatic cleavage)[2][5] |

Experimental Protocols

This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis by esterases or lipases, releases the highly fluorescent compound fluorescein. This property makes it an excellent substrate for quantifying the activity of these enzymes.

General Esterase/Lipase (B570770) Activity Assay

This protocol provides a general framework for measuring esterase or lipase activity in vitro using this compound.

Materials:

-

This compound

-

Enzyme solution (e.g., purified lipase, cell lysate, or tissue homogenate)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Solvent for stock solution: Ethanol or DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in ethanol or DMSO. Store protected from light at -20°C.[6]

-

-

Preparation of Working Solution:

-

Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the low micromolar range. It is advisable to perform a substrate concentration curve to determine the Kₘ for the specific enzyme and conditions.[7]

-

-

Enzyme Preparation:

-

Dilute the enzyme sample to a suitable concentration in Assay Buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the desired time course.

-

-

Assay Execution:

-

Pipette the enzyme solution into the wells of the 96-well microplate.

-

Initiate the reaction by adding the this compound working solution to each well.

-

The final reaction volume is typically 100-200 µL.

-

Include appropriate controls:

-

Blank: Assay buffer without enzyme to measure background fluorescence and substrate auto-hydrolysis.

-

Positive Control: A known concentration of a standard lipase or esterase.

-

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the sample rates.

-

Enzyme activity can be quantified by creating a standard curve with known concentrations of fluorescein.

-

Pancreolauryl Test (PLT) for Exocrine Pancreatic Function

The Pancreolauryl test is a non-invasive method to assess exocrine pancreatic function, particularly the activity of pancreatic cholesterol ester hydrolase.[8]

Principle:

This compound is administered orally. In the presence of adequate pancreatic enzymes and bile salts, it is hydrolyzed in the small intestine, releasing fluorescein.[9] The absorbed fluorescein is then conjugated in the liver and excreted in the urine, where its concentration can be measured.[8]

Procedure Outline:

-

Day 1 (Test Day):

-

The patient ingests a capsule containing this compound with a standardized meal.

-

Urine is collected for a 10-hour period.[8]

-

-

Day 2 (Control Day):

-

The patient ingests a capsule containing an equivalent dose of free fluorescein with the same standardized meal.

-

Urine is again collected for 10 hours.[8]

-

-

Measurement and Interpretation:

-

The amount of fluorescein excreted in the urine on both days is quantified by fluorometry.

-

The result is expressed as the ratio of fluorescein excreted on Day 1 to that on Day 2 (T/K ratio).

-

A low ratio (typically <20-30%) is indicative of exocrine pancreatic insufficiency.[8]

-

Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the enzymatic cleavage of the non-fluorescent this compound into the highly fluorescent fluorescein molecule by esterase or lipase.

Caption: Enzymatic conversion of this compound.

General Experimental Workflow for Enzyme Activity Assay

This workflow outlines the key steps in performing an in vitro enzyme activity assay using this compound as a substrate.

Caption: Workflow for a fluorometric enzyme assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS-Number 7308-90-9 - Order from Chemodex [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound fluorescence, = 97.0 HPCE 7308-90-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Untitled Document [ucl.ac.uk]

- 8. gpnotebook.com [gpnotebook.com]

- 9. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Dilaurate Powder: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and potential hazards of Fluorescein (B123965) dilaurate powder. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize risks and implement appropriate safety protocols in the laboratory. This document also includes detailed experimental protocols for common applications of Fluorescein dilaurate.

Chemical and Physical Properties

This compound is a derivative of fluorescein, a widely used fluorescent tracer. It is a non-fluorescent molecule that can be hydrolyzed by esterases and lipases to yield highly fluorescent fluorescein. This property makes it a valuable tool for enzymatic assays.

| Property | Value | Reference |

| Chemical Name | 3',6'-Bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [1] |

| CAS Number | 7308-90-9 | [1] |

| Molecular Formula | C44H56O7 | [1] |

| Molecular Weight | 696.92 g/mol | [1] |

| Appearance | Powdered solid | [1] |

| Solubility | Soluble in Ethanol | [1] |

Safety and Hazard Information

While this compound is generally considered to have low toxicity, appropriate safety precautions must be observed. The primary hazards are related to its powdered form, which can be inhaled, and potential irritation upon contact with skin and eyes.

Toxicological Data

Specific toxicological data for this compound is limited. However, data for its parent compound, fluorescein, provides a useful reference for assessing its potential acute toxicity.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 4470–4738 mg/kg bw | Mouse | [2] |

| LD50 (Oral) | 4738–6720 mg/kg bw | Rat | [2] |

| LC50 (Inhalation) | Not available | - | [1] |

Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May cause nausea and vomiting.[1]

Fire and Explosion Hazard

-

Flammability: May be combustible at high temperatures.[1]

-

Explosion Hazard: As with many organic powders, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

-

Eye Protection: Safety glasses with side-shields or goggles.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat are essential.[3]

-

Respiratory Protection: When handling the powder and if dust generation is likely, a NIOSH-approved respirator with a particulate filter should be used.[3]

Engineering Controls

-

Work in a well-ventilated area. For procedures with a higher risk of dust or aerosol generation, a chemical fume hood should be used.[3]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[3]

-

Protect from light.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For small dry spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[5] For larger spills, absorb with an inert material and place in a sealed container.[5] All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.[5]

Experimental Protocols

This compound is primarily used as a fluorogenic substrate to measure lipase (B570770) and esterase activity. The following is a general protocol that can be adapted for specific experimental needs.

Lipase/Esterase Activity Assay

This assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent fluorescein. The rate of fluorescein production is proportional to the enzyme activity.